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Introduction
Propionic acid, a short-chain fatty acid, is a naturally occurring compound found in a variety of

fermented foods. It is produced by specific microbial metabolic activities and contributes to the

characteristic flavor, aroma, and preservation of these products.[1][2] Beyond its role in food

science, propionic acid and its microbial producers are gaining attention in the pharmaceutical

and drug development sectors for their potential health implications, including

immunomodulation and gut microbiome interactions.[3][4] This guide provides a

comprehensive technical overview of the natural sources of propionic acid in fermented foods,

the microorganisms responsible for its synthesis, quantitative data on its prevalence, and

detailed experimental protocols for its analysis.

Microbial Origins of Propionic Acid in Fermented
Foods
The primary producers of propionic acid in fermented foods belong to the family

Propionibacteriaceae, often referred to as propionic acid bacteria (PAB). These Gram-

positive, anaerobic to aerotolerant bacteria are instrumental in the ripening of certain cheeses

and are also found in other fermented products.
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Key microbial species involved in propionic acid production include:

Propionibacterium freudenreichii: This is the most well-known species, predominantly used

as a starter culture in the production of Swiss-type cheeses like Emmental.[5] It is

responsible for the characteristic "eyes" (holes) and nutty, sweet flavor of these cheeses,

which are byproducts of its fermentation process.[6]

Acidipropionibacteriumspecies (e.g., A. acidipropionici, A. jensenii, A. thoenii): Previously

classified under Propionibacterium, these species are also significant producers of

propionic acid and are commonly found in dairy environments.[7]

Lactic Acid Bacteria (LAB): In sourdough bread production, a symbiotic culture of yeasts and

lactic acid bacteria is responsible for leavening and flavor development. Some LAB strains

can produce propionic acid, contributing to the overall organic acid profile of the bread.[8]

[9]

Other Bacteria: Species of Clostridium, Veillonella, and Selenomonas are also capable of

synthesizing propionic acid, though their role in common fermented foods is less prominent

than that of PAB.[10]

Quantitative Analysis of Propionic Acid in
Fermented Foods
The concentration of naturally occurring propionic acid varies significantly depending on the

food item, the specific microorganisms present, the fermentation conditions, and the duration of

aging. The following table summarizes quantitative data from various studies.
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Fermented Food Microorganism(s)
Propionic Acid
Concentration
(mg/kg)

Reference(s)

Swiss-type Cheese

(e.g., Emmental)

Propionibacterium

freudenreichii
1500 - >6000 [11][12]

Vinegar
Various acetic acid

bacteria
up to 951.9 [7]

Pickled Ginger Not specified up to 782 [7]

Anchovy Fish Sauce Not specified up to 321 [7]

Sourdough Bread
Lactic Acid Bacteria,

P. freudenreichii

Varies, can be a

significant component
[8][13]

Kefir
Lactic Acid Bacteria,

Propionibacteria

Present, contributes to

flavor
[14]

Fermented Soybean

Products
Various bacteria Detected [15]

Metabolic Pathways of Propionic Acid Production
The biosynthesis of propionic acid by microorganisms occurs through several distinct

metabolic pathways. The most well-characterized of these is the Wood-Werkman cycle, utilized

by Propionibacterium species.

The Wood-Werkman Cycle
This pathway is central to propionic acid fermentation in dairy propionibacteria.[16] It involves

the conversion of lactate (produced by lactic acid bacteria from lactose) into propionate,

acetate, and carbon dioxide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10760051#natural-sources-of-propionic-acid-in-
fermented-foods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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